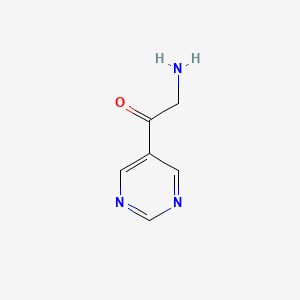2-Amino-1-(pyrimidin-5-yl)ethan-1-one
CAS No.: 1211530-06-1
Cat. No.: VC17638088
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211530-06-1 |
|---|---|
| Molecular Formula | C6H7N3O |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-amino-1-pyrimidin-5-ylethanone |
| Standard InChI | InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2 |
| Standard InChI Key | NLIRJUBUHBPQME-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=N1)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—modified with an amino group (-NH) at position 2 and an acetyl group (-COCH) at position 5 (Figure 1) . This arrangement confers planar geometry and moderate polarity, influencing its solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 137.14 g/mol |
| SMILES | CC(=O)C1=CN=C(N=C1)N |
| InChIKey | UYVRMDUESKFUJX-UHFFFAOYSA-N |
| CAS Registry Number | 124491-42-5 |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): The -NMR spectrum exhibits signals corresponding to the pyrimidine protons (δ 8.5–9.0 ppm), acetyl methyl group (δ 2.6 ppm), and amino protons (δ 5.5–6.0 ppm) .
-
Mass Spectrometry: The molecular ion peak at m/z 137.14 confirms the molecular weight, with fragmentation patterns indicative of acetyl and pyrimidine moieties .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via condensation reactions involving enaminones and guanidines. A representative pathway involves:
-
Enaminone Preparation: Reacting acetylacetone with ammonium acetate to form an enaminone intermediate.
-
Cyclization: Treating the enaminone with guanidine hydrochloride under basic conditions to yield the pyrimidine core .
-
Functionalization: Introducing the amino group via nucleophilic substitution or catalytic amination .
Reaction Scheme:
Industrial Manufacturing
Industrial processes optimize yield (>85%) and purity (>98%) through:
-
Continuous Flow Reactors: Enhancing reaction control and scalability.
-
Crystallization: Using ethanol-water mixtures to isolate high-purity crystals .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antiviral agents. Its pyrimidine core mimics nucleobases, enabling interactions with enzymatic active sites . For example, derivatives have shown inhibitory activity against protein arginine methyltransferase 5 (PRMT5), a target in oncology .
Material Science
In organic electronics, its planar structure facilitates π-π stacking, making it a candidate for organic semiconductors. Studies report charge carrier mobilities of in thin-film transistors .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume